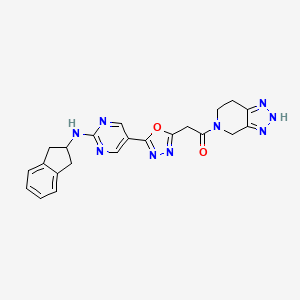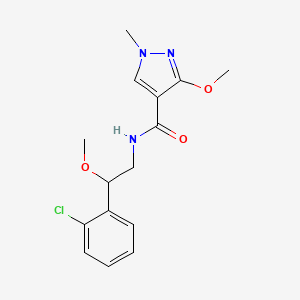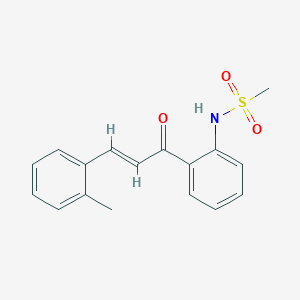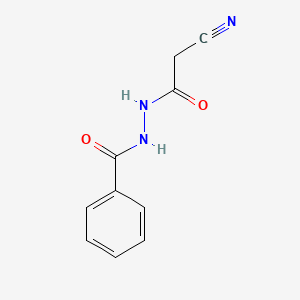
Autotaxin-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autotaxin-IN-3 is a potent inhibitor of the enzyme autotaxin, with an inhibitory concentration (IC50) of 2.4 nanomolar. Autotaxin is responsible for the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid, a bioactive lipid involved in various cellular processes such as cell proliferation, migration, and survival . This compound has garnered significant interest due to its potential therapeutic applications in diseases where lysophosphatidic acid signaling is dysregulated, such as cancer and fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Autotaxin-IN-3 primarily undergoes substitution reactions, where functional groups on the core structure are modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound are derivatives with modified functional groups that enhance its binding affinity and inhibitory activity against autotaxin. These derivatives are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Aplicaciones Científicas De Investigación
Autotaxin-IN-3 has a wide range of scientific research applications:
Mecanismo De Acción
Autotaxin-IN-3 exerts its effects by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of lysophosphatidic acid. This inhibition disrupts the lysophosphatidic acid signaling pathways, which are involved in various cellular processes such as cell proliferation, migration, and survival . The molecular targets of this compound include the active site of autotaxin, where it binds and prevents the hydrolysis of lysophosphatidylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Ziritaxestat: A novel autotaxin inhibitor being evaluated for its effects on lung function in idiopathic pulmonary fibrosis.
Uniqueness of Autotaxin-IN-3
This compound is unique due to its high potency and selectivity for autotaxin, with an IC50 of 2.4 nanomolar . This high level of inhibition makes it a valuable tool for studying the role of autotaxin in various diseases and for developing potential therapeutic agents .
Propiedades
IUPAC Name |
2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)27-30-26-17)9-19-28-29-21(33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLUBHOZZTYQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)
![5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2640055.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)
![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)
![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)

